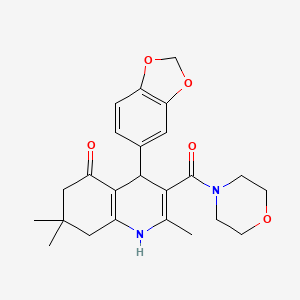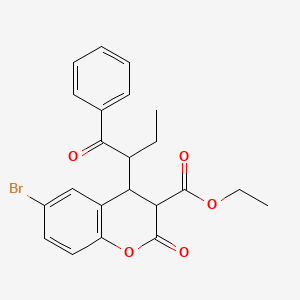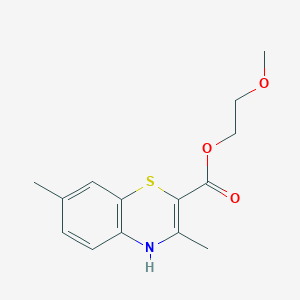
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
説明
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.19982200 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity and Molecular Docking Study
A study conducted by Ibrahim A. Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones, closely related to quinolinone derivatives, showed significant broad-spectrum antitumor activity. These compounds were nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. Molecular docking methodologies indicated similar binding modes to known antitumor agents, suggesting their potential utility in cancer treatment (Al-Suwaidan et al., 2016).
Broad Therapeutic Applications
Quinolinone derivatives, as highlighted in a review by M. Asif (2016), possess a wide range of useful therapeutic activities. These include antiulcers, antihypertensives, analgesic, anti-inflammatory, anti-virals, antifungals, anticancers, and antihistaminics. Their significant efficacy against a variety of micro-organisms underscores their importance in medicinal chemistry and pharmacology (Asif, 2016).
Antimicrobial Potential
Novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone, synthesized by N. Desai et al. (2013), exhibited remarkable in vitro antimicrobial potency. This study showcases the quinolinone's versatility and its potential as a foundation for developing new antimicrobial agents (Desai et al., 2013).
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled Quinoxalines
V. Mamedov et al. (2022) designed a novel series of 2-(benzimidazol-2-yl)quinoxalines with antitumor pharmacophore groups such as piperazine, piperidine, and morpholine. These compounds showed promising activity against various cancer lines, highlighting the critical role of quinolinone derivatives in the development of new antitumor agents (Mamedov et al., 2022).
Anticancer Activity of Fused Benzoxazino[1,2,3]triazolyl[4,5-c]quinolinone Derivatives
S. Narsimha et al. (2016) developed a one-pot strategy for synthesizing fused benzoxazino[1,2,3]triazolyl[4,5-c]quinolinone derivatives, which were evaluated for their in vitro cytotoxic activity against various cancer cell lines. Compound 4d showed broad-spectrum activity, demonstrating the potential of quinolinone derivatives in cancer therapy (Narsimha et al., 2016).
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-14-20(23(28)26-6-8-29-9-7-26)21(15-4-5-18-19(10-15)31-13-30-18)22-16(25-14)11-24(2,3)12-17(22)27/h4-5,10,21,25H,6-9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXQZDJZMVLUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-(5-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4054912.png)
![1-(2-chlorobenzyl)-5-{[(4-ethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4054916.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]-2-propanol](/img/structure/B4054919.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4054923.png)
![2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4054936.png)
![5-benzyl-3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4054941.png)
![N-cyclohexyl-2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4054950.png)

amino]-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4054970.png)

![N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4054981.png)
![6-isopropyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4054985.png)

![5-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}isophthalic acid](/img/structure/B4054992.png)
